molecular formula C20H18N6O B5143310 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine

5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine

Cat. No. B5143310
M. Wt: 358.4 g/mol
InChI Key: JOZSHMIKYXDGOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine is a small molecule that has been synthesized for scientific research purposes. This molecule has shown potential for use in various applications, including as a tool for studying biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine is not fully understood. However, it is believed to work by binding to specific targets, such as metal ions or kinases, and altering their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine are dependent on its specific target. For example, when used as a fluorescent probe for copper ions, it can be used to study copper ion homeostasis in cells. When used as a kinase inhibitor, it can inhibit the activity of specific kinases, leading to changes in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine in lab experiments is its selectivity for specific targets, such as metal ions or kinases. This allows for more precise and targeted studies of these processes.
One limitation of using this molecule is its potential toxicity. As with any chemical, care must be taken when handling and using this molecule in lab experiments.

Future Directions

There are several future directions for research on 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine. One direction is to further study its use as a fluorescent probe for metal ions, particularly copper ions. This could lead to a better understanding of copper ion homeostasis in cells and its role in disease.
Another direction is to study its use as a kinase inhibitor in the treatment of cancer and other diseases. This could lead to the development of new therapeutic agents that target specific kinases.
Overall, 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine is a small molecule with potential for use in various scientific research applications. Its selectivity for specific targets and potential as a therapeutic agent make it a promising area of study for future research.

Synthesis Methods

The synthesis of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine involves several steps. The starting material is 2-pyridinecarboxaldehyde, which is reacted with 2-(2-pyrazinyl)ethylamine to form an imine. The imine is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with 3-benzyl-1,2,4-oxadiazole-5-carboxylic acid to form the final product.

Scientific Research Applications

The 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine molecule has been used in various scientific research applications. One such application is as a fluorescent probe for detecting metal ions in biological systems. This molecule has been shown to selectively bind to copper ions and emit fluorescence, making it a useful tool for studying copper ion homeostasis in cells.
Another application of this molecule is as a kinase inhibitor. It has been shown to inhibit the activity of several kinases, including JAK2 and FLT3, making it a potential therapeutic agent for the treatment of cancer and other diseases.

properties

IUPAC Name

5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(2-pyrazin-2-ylethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c1-2-4-15(5-3-1)12-19-25-20(27-26-19)16-6-7-18(24-13-16)23-9-8-17-14-21-10-11-22-17/h1-7,10-11,13-14H,8-9,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZSHMIKYXDGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC(=N2)C3=CN=C(C=C3)NCCC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine

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